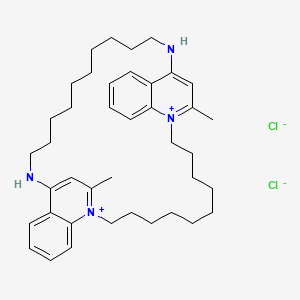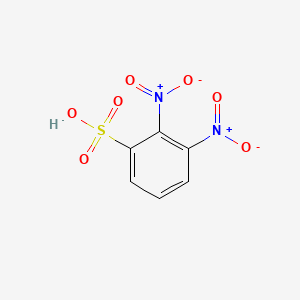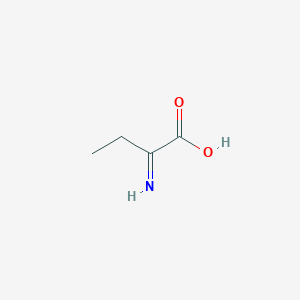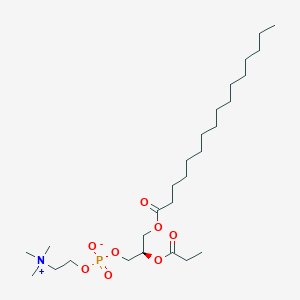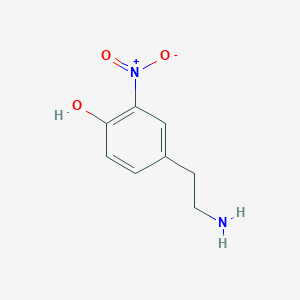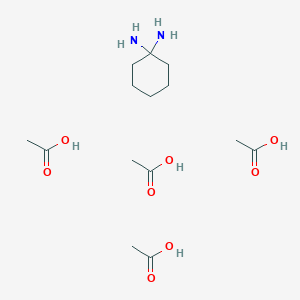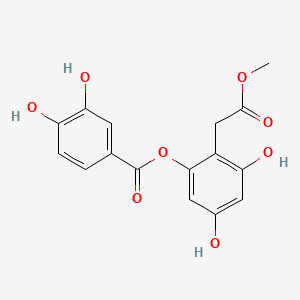
Jaboticabin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Jaboticabin is a natural product found in Plinia cauliflora with data available.
Wissenschaftliche Forschungsanwendungen
Anti-inflammatory and Anti-COPD Potential
Research has identified jaboticabin as a key anti-inflammatory depside in jaboticaba, particularly beneficial for chronic obstructive pulmonary disease (COPD). A study found that jaboticabin, along with 3,3'-dimethylellagic acid-4-O-sulfate from jaboticaba wood, exhibited significant anti-inflammatory activities by inhibiting IL-8 production and showcasing antiradical activity in human small airway epithelial cells exposed to cigarette smoke extract. This suggests potential applications in treating COPD and related respiratory conditions (Zhao et al., 2019).
Anticancer Properties
Jaboticabin has also demonstrated anticancer potential. A study highlighted its ability to inhibit IL-8 production and exhibit cytotoxic effects in colon cancer cell lines, alongside its antiradical activity. This indicates a promising avenue for exploring jaboticabin's role in cancer prevention and therapy (Reynertson et al., 2006).
Antioxidant and Metabolic Health Benefits
Jaboticabin's antioxidant properties extend to metabolic health improvements. In an animal study, the inclusion of freeze-dried jaboticaba peel in a high-fat diet led to an increase in HDL-cholesterol and improvements in insulin resistance, suggesting a protective effect against obesity-related metabolic disorders (Lenquiste et al., 2012).
Wound Healing Properties
The antioxidant activity of jaboticabin extends to wound healing processes. A hydroalcoholic extract of jaboticaba fruit peels showed a positive effect on wound healing in vitro, suggesting that the antioxidant activity of jaboticabin and related compounds can aid in the recovery of damaged tissues (Pitz et al., 2016).
Eigenschaften
Produktname |
Jaboticabin |
|---|---|
Molekularformel |
C16H14O8 |
Molekulargewicht |
334.28 g/mol |
IUPAC-Name |
[3,5-dihydroxy-2-(2-methoxy-2-oxoethyl)phenyl] 3,4-dihydroxybenzoate |
InChI |
InChI=1S/C16H14O8/c1-23-15(21)7-10-12(19)5-9(17)6-14(10)24-16(22)8-2-3-11(18)13(20)4-8/h2-6,17-20H,7H2,1H3 |
InChI-Schlüssel |
LFLJQGHNYLKTBB-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CC1=C(C=C(C=C1OC(=O)C2=CC(=C(C=C2)O)O)O)O |
Synonyme |
jaboticabin |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(8S,9S,10R,13S,14S,17S)-17-((R)-2-Hydroxy-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B1258376.png)
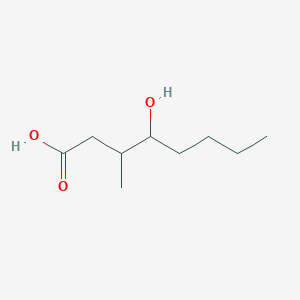
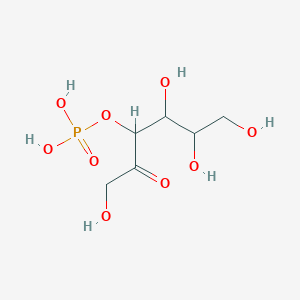
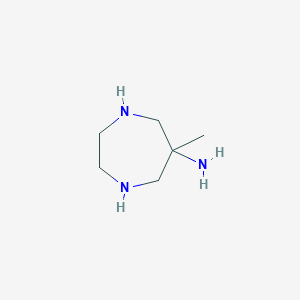
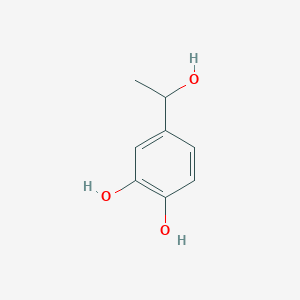
![3,4,8,9,10-Pentahydroxybenzo[c]chromen-6-one](/img/structure/B1258381.png)
![N-[[1-[(4-fluorophenyl)methyl]pyrrolidin-2-yl]methyl]-5-iodo-2,3-dimethoxybenzamide](/img/structure/B1258384.png)
![2-[2,6-dichloro-4-[(E)-[6-ethoxycarbonyl-5-(3-methoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2-ylidene]methyl]phenoxy]acetic acid](/img/structure/B1258385.png)
